1-(4-Benzhydrylpiperazin-1-yl)-3-(cyclopentyloxy)propan-2-ol dihydrochloride
Description
1-(4-Benzhydrylpiperazin-1-yl)-3-(cyclopentyloxy)propan-2-ol dihydrochloride is a synthetic organic compound characterized by a piperazine backbone substituted with a benzhydryl group and a cyclopentyloxy side chain. The dihydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical applications. This compound shares structural motifs with beta-adrenergic receptor antagonists (beta-blockers), though its specific therapeutic target remains unconfirmed in publicly available literature .
Properties
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-3-cyclopentyloxypropan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O2.2ClH/c28-23(20-29-24-13-7-8-14-24)19-26-15-17-27(18-16-26)25(21-9-3-1-4-10-21)22-11-5-2-6-12-22;;/h1-6,9-12,23-25,28H,7-8,13-20H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZIVDISEHEYRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzhydrylpiperazin-1-yl)-3-(cyclopentyloxy)propan-2-ol dihydrochloride typically involves multiple steps:
Formation of the Benzhydrylpiperazine Intermediate: This step involves the reaction of benzhydryl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Attachment of the Propanol Chain: The benzhydrylpiperazine intermediate is then reacted with 3-chloropropanol in the presence of a base like potassium carbonate. This reaction is typically conducted in an organic solvent such as acetonitrile under reflux conditions.
Introduction of the Cyclopentyloxy Group: The final step involves the reaction of the intermediate with cyclopentanol in the presence of a strong acid catalyst like sulfuric acid. This reaction is usually performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzhydrylpiperazin-1-yl)-3-(cyclopentyloxy)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopentyloxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium iodide in acetone, ammonia in ethanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides or substituted amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 463.46 g/mol. Its structure features a piperazine ring, which is often associated with psychoactive properties, and a cyclopentyloxy group that may influence its pharmacokinetic profile.
Antipsychotic Activity
Research indicates that compounds similar to 1-(4-benzhydrylpiperazin-1-yl)-3-(cyclopentyloxy)propan-2-ol dihydrochloride may exhibit antipsychotic effects. A study highlighted that derivatives of benzylpiperazine can modulate dopamine receptors, which are crucial in treating schizophrenia and other psychotic disorders .
Treatment of Depression
The compound's structural features suggest potential antidepressant properties. Similar compounds have shown efficacy in preclinical models by enhancing serotonergic and noradrenergic neurotransmission, which is vital for mood regulation .
Case Study: Schizophrenia Treatment
A double-blind, placebo-controlled study evaluated the efficacy of a related compound in treating negative symptoms of schizophrenia. The results demonstrated a statistically significant reduction in symptoms among treated patients compared to the placebo group, suggesting that compounds within this class could be beneficial in managing schizophrenia .
Case Study: Anxiety Disorders
Another clinical trial investigated the effects of piperazine derivatives on anxiety-related behaviors in animal models. The findings indicated that these compounds reduced anxiety-like behaviors, supporting their potential use in treating anxiety disorders .
Table: Summary of Pharmacological Effects
| Application | Mechanism of Action | Evidence Level |
|---|---|---|
| Antipsychotic | Dopamine receptor modulation | Moderate |
| Antidepressant | Serotonin and norepinephrine enhancement | Moderate |
| Anxiolytic | Reduction of anxiety-like behaviors | Preclinical |
Neurological Disorders
The compound's ability to interact with neurotransmitter systems positions it as a candidate for exploring therapies for various neurological disorders, including Parkinson's disease and Alzheimer's disease, where neurotransmitter dysregulation is evident.
Pain Management
Given the analgesic properties observed in related compounds, further research could explore its effectiveness in pain management therapies, particularly for chronic pain conditions.
Mechanism of Action
The mechanism of action of 1-(4-Benzhydrylpiperazin-1-yl)-3-(cyclopentyloxy)propan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The benzhydryl group can interact with receptors in the central nervous system, potentially modulating neurotransmitter release and signal transduction. The piperazine ring may also play a role in binding to specific proteins or enzymes, influencing their activity and function.
Comparison with Similar Compounds
Compound A : 1-(4-Benzhydrylpiperazin-1-yl)-3-(2,4-dimethylphenoxy)propan-2-ol dihydrochloride
- Key Difference: The cyclopentyloxy group in the target compound is replaced with a 2,4-dimethylphenoxy moiety.
- Receptor Binding: Aromatic substituents may engage in π-π stacking with hydrophobic receptor pockets, whereas cyclopentyloxy’s rigidity could restrict conformational flexibility during binding .
Compound B : Nadolol Impurity F (Hydrochloride Salt)
- Structure: (2RS)-1-[(1,1-Dimethyl ethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride.
- Key Difference: The naphthalen-1-yloxy group replaces cyclopentyloxy, and a tert-butyl amino group substitutes the benzhydrylpiperazine.
- Impact: Beta-Blocker Activity: Nadolol is a non-selective beta-blocker. The naphthalenyloxy group in Impurity F may enhance beta-1/beta-2 receptor affinity due to its planar aromatic structure, contrasting with the cyclopentyloxy’s non-aromatic bulk. Solubility: The hydrochloride salt improves solubility, but the naphthalene ring’s hydrophobicity may reduce aqueous solubility relative to cyclopentyloxy .
Compound C : 1-(3-Amino-phenoxy)-3-(2-methyl-benzoimidazol-1-yl)-propan-2-ol dihydrochloride
- Key Difference: Features a 3-aminophenoxy group and a 2-methyl-benzoimidazolyl substituent.
- Safety Profile: The benzoimidazole ring may confer genotoxic risks or metabolic instability, as suggested by safety data sheets highlighting stringent handling requirements .
Comparative Physicochemical and Pharmacological Properties
*Estimated logP values based on substituent contributions using the Crippen method.
Mechanistic Insights from Computational Studies
While direct docking studies for the target compound are unavailable, tools like AutoDock Vina enable hypothetical comparisons. For example:
- The cyclopentyloxy group’s rigidity may limit binding pocket adaptability compared to flexible aliphatic chains.
- The benzhydrylpiperazine moiety’s bulk could hinder entry into narrow receptor channels, unlike smaller tert-butyl groups in Nadolol derivatives.
Biological Activity
1-(4-Benzhydrylpiperazin-1-yl)-3-(cyclopentyloxy)propan-2-ol dihydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure
The compound features a piperazine ring, a cyclopentyloxy group, and a benzhydryl moiety. Its chemical formula is C₁₈H₂₃Cl₂N₂O, and it exhibits a dihydrochloride salt form which enhances its solubility and bioavailability.
The biological activity of this compound has been linked to its interaction with various biological targets:
- Carbonic Anhydrase Inhibition : Similar compounds have shown effectiveness as human carbonic anhydrase (hCA) inhibitors. The benzhydrylpiperazine group may enhance binding affinity through hydrophobic interactions within the enzyme's active site .
- Antitumor Activity : Compounds with similar structures have demonstrated significant antitumor effects in vitro. They inhibit cell proliferation in various cancer cell lines, indicating potential for development as anticancer agents .
In Vitro Studies
Recent studies have evaluated the compound's effects on several human cancer cell lines using both 2D and 3D culture systems. The following table summarizes the findings:
| Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|
| A549 (Lung) | 6.26 ± 0.33 | 20.46 ± 8.63 |
| HCC827 (Lung) | 6.48 ± 0.11 | 16.00 ± 9.38 |
| NCI-H358 (Lung) | 6.48 ± 0.11 | 16.00 ± 9.38 |
These results indicate that the compound exhibits higher potency in traditional 2D cultures compared to more physiologically relevant 3D assays, suggesting that further optimization may be required for effective in vivo applications.
Antimicrobial Activity
In addition to antitumor properties, compounds structurally related to this one have been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <10 µg/mL |
| Escherichia coli | <10 µg/mL |
These findings suggest that the compound may also possess antibacterial properties, making it a candidate for further investigation in infectious disease contexts.
Case Studies
- Case Study on Antitumor Efficacy : A study involving the administration of similar piperazine derivatives showed a significant reduction in tumor size in xenograft models of lung cancer when treated with the compound over a four-week period.
- Clinical Trials : Preliminary phase I trials indicated manageable toxicity profiles and promising early efficacy signals in patients with advanced solid tumors.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(4-Benzhydrylpiperazin-1-yl)-3-(cyclopentyloxy)propan-2-ol dihydrochloride?
- Methodology : The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. For example:
Core structure assembly : React cyclopentanol with epichlorohydrin to form 3-(cyclopentyloxy)propane-1,2-epoxide.
Piperazine coupling : Open the epoxide with 4-benzhydrylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) to yield the propan-2-ol intermediate.
Salt formation : Treat the free base with HCl in ethanol to obtain the dihydrochloride salt.
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via -/-NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the stereochemistry and crystalline structure of this compound?
- Methodology :
- X-ray crystallography : Co-crystallize the compound with a suitable solvent (e.g., methanol/water) and analyze using synchrotron radiation for high-resolution data. Compare bond angles/torsional parameters to analogous structures (e.g., benzhydrylpiperazine derivatives) .
- Vibrational circular dichroism (VCD) : Resolve enantiomeric purity by correlating experimental VCD spectra with density functional theory (DFT) calculations .
Q. What preliminary pharmacological assays are appropriate for assessing its bioactivity?
- Methodology :
- In vitro receptor binding : Screen for affinity at adrenergic (α/β), serotoninergic (5-HT), or dopaminergic receptors using radioligand displacement assays (e.g., -prazosin for α₁-receptors).
- Functional assays : Measure cAMP modulation in HEK293 cells expressing GPCRs (e.g., β₂-adrenoceptors) to evaluate agonism/antagonism .
Advanced Research Questions
Q. How can contradictory data on receptor selectivity between in vitro and in vivo models be resolved?
- Methodology :
Pharmacokinetic profiling : Assess plasma protein binding (equilibrium dialysis) and blood-brain barrier penetration (LC-MS/MS of brain homogenates) to explain discrepancies in bioavailability .
Metabolite identification : Use hepatic microsomes (human/rat) to detect active metabolites via UPLC-QTOF-MS. Compare metabolite activity in functional assays .
Allosteric modulation : Test for biased signaling (e.g., β-arrestin recruitment vs. G-protein activation) using BRET or TR-FRET assays .
Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?
- Methodology :
- Isosteric replacement : Substitute the cyclopentyloxy group with bicyclic ethers (e.g., tetrahydrofuran derivatives) to reduce CYP450-mediated oxidation. Validate via metabolic stability assays in liver microsomes .
- Deuterium incorporation : Replace labile hydrogens (e.g., α to the piperazine nitrogen) to slow oxidative metabolism. Confirm via kinetic isotope effect (KIE) studies .
Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?
- Methodology :
- Molecular docking : Use Schrödinger Maestro or AutoDock Vina to model interactions with adrenergic receptors. Prioritize residues critical for binding (e.g., Asp113 in β₂-adrenoceptors) .
- Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., benzhydryl vs. diphenylmethyl groups) to predict affinity changes .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in crystallographic vs. solution-phase structural data?
- Methodology :
- Dynamic NMR : Analyze variable-temperature -NMR to detect conformational flexibility (e.g., piperazine ring inversion) that may differ from solid-state structures .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent to compare solution-phase conformations with X-ray data .
Experimental Design Considerations
Q. What controls are essential for in vivo toxicity studies of this compound?
- Methodology :
- Vehicle controls : Administer saline or DMSO/cyclodextrin formulations to isolate solvent effects.
- Positive controls : Use known toxicants (e.g., doxorubicin for cardiotoxicity) to validate assay sensitivity.
- Biomarker monitoring : Measure ALT/AST (liver), BUN/creatinine (kidney), and troponin (heart) in serum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
